molecular formula C16H12N2O2S B7842270 2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid

2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid

Cat. No.: B7842270
M. Wt: 296.3 g/mol
InChI Key: YZRQEZARAQPJFP-UHFFFAOYSA-N
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Description

2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid: is a complex organic compound that features a pyridine ring, a thiazole ring, and a phenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid typically involves multiple steps, starting with the formation of the pyridine and thiazole rings. The phenyl group is then attached to the acetic acid moiety through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the pyridine or thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, with modifications to the pyridine, thiazole, or phenyl groups. These derivatives can have different physical and chemical properties, making them useful for different applications.

Scientific Research Applications

2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid: has several scientific research applications, including:

  • Chemistry: : The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : It may be used in biological studies to investigate the interactions of pyridine and thiazole derivatives with biological targets.

  • Medicine: : Potential medicinal applications include the development of new drugs or therapeutic agents.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid: can be compared with other similar compounds, such as:

  • 2-(Pyridin-4-yl)acetic acid: : This compound lacks the thiazole ring and phenyl group.

  • 2-(Pyridin-4-yl)thiazole-4-carboxylic acid: : This compound has a similar structure but lacks the phenyl group.

  • 2-(Pyridin-4-yl)thiazole-5-carboxylic acid: : This compound has a different position of the carboxylic acid group on the thiazole ring.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

2-[4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(20)9-11-1-3-12(4-2-11)14-10-21-16(18-14)13-5-7-17-8-6-13/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRQEZARAQPJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CSC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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